molecular formula C14H9B B1266452 3-Bromophenanthrene CAS No. 715-50-4

3-Bromophenanthrene

Cat. No. B1266452
Key on ui cas rn: 715-50-4
M. Wt: 257.12 g/mol
InChI Key: BNGNNFQSUWVWCW-UHFFFAOYSA-N
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Patent
US08822041B2

Procedure details

Synthesis was performed in the same manner as in the synthesis of phenanthrene-2-boronic acid except that commercially available 3-bromophenanthrene was used instead of 2-iodophenanthrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[CH:13]=[CH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][C:2]=1[B:15]([OH:17])[OH:16].BrC1C=CC2C=CC3C(C=2C=1)=CC=CC=3>>[CH:4]1[C:5]2[CH:14]=[CH:13][C:12]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:6]=2[CH:1]=[C:2]([B:15]([OH:16])[OH:17])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=2C3=CC=CC=C3C=CC12)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2C=CC3=CC=CC=C3C2C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis

Outcomes

Product
Name
Type
Smiles
C1=CC(=CC=2C3=CC=CC=C3C=CC12)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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